molecular formula C10H10N2O3 B7946201 6,8-dimethoxy-1H-quinazolin-4-one

6,8-dimethoxy-1H-quinazolin-4-one

Cat. No.: B7946201
M. Wt: 206.20 g/mol
InChI Key: XXAVKTAGVCDVIR-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-1H-quinazolin-4-one is a versatile quinazolinone-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The quinazolin-4-one core is a privileged structure in the design of biologically active compounds, known for its ability to interact with diverse enzymatic targets . This specific derivative provides researchers with a key building block for the development of novel therapeutic agents, particularly through structural optimization at the N1 and C2 positions of the quinazolinone ring . In pharmaceutical research, quinazolin-4-one derivatives have demonstrated potent inhibitory activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (M pro ), a critical target for anti-COVID-19 drug development . These compounds exhibit a non-covalent, non-peptidic mechanism of action, offering potential advantages over covalent inhibitors in terms of metabolic stability and selectivity . Beyond antiviral applications, the quinazolinone scaffold shows promise in oncology research, where analogous compounds have exhibited superior cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), through inhibition of multiple tyrosine kinases such as CDK2, HER2, and EGFR . Additional research domains include neurodegenerative diseases, where similar derivatives have been investigated as acetylcholinesterase (AChE) inhibitors with anti-inflammatory properties for potential Alzheimer's disease therapy , and agricultural chemistry, where quinazolinone-thioether hybrids demonstrate effective antibacterial and antiviral activities against plant pathogens . Researchers value this compound for its synthetic versatility and potential as a multifunctional agent, supporting its use in hit-to-lead optimization campaigns and structure-activity relationship studies across multiple therapeutic areas.

Properties

IUPAC Name

6,8-dimethoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-6-3-7-9(8(4-6)15-2)11-5-12-10(7)13/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAVKTAGVCDVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C(=C1)OC)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation-Dehydration Pathway

The most widely reported method involves acylation of 6-bromoanthranilic acid with acid chlorides, followed by dehydration to form benzoxazinone intermediates. Subsequent condensation with amines and cyclization yields 2-substituted-6-bromo-(3H)-quinazolin-4-ones, which undergo Suzuki–Miyaura cross-coupling for functionalization.

Typical Procedure :

  • Acylation : 6-Bromoanthranilic acid reacts with acetyl chloride in DMF at 80°C for 4 hours to form N -(6-bromo-2-methylphenyl)acetamide.

  • Dehydration : Heating with acetic anhydride at 120°C produces benzoxazinone.

  • Condensation : Reaction with benzylamine in ethanol under reflux for 6 hours forms diamide intermediates.

  • Cyclization : Intramolecular dehydration using polyphosphoric acid yields 2-benzyl-6-bromo-(3H)-quinazolin-4-one (78% yield).

Key Data :

StepReagents/ConditionsYield
AcylationAcetyl chloride, DMF, 80°C85%
DehydrationAcetic anhydride, 120°C92%
CyclizationPolyphosphoric acid, 150°C78%

Chlorination-Dehydroxylation Strategies

Thionyl Chloride-Mediated Chlorination

6,7-Dimethoxyquinazolin-4-one undergoes chlorination using thionyl chloride (SOCl₂) in the presence of catalytic DMF to produce 4-chloro-6,7-dimethoxyquinazoline, which is hydrolyzed to the target compound.

Optimized Protocol :

  • Reagents : 6,7-Dimethoxyquinazolin-4-one (20 mmol), SOCl₂ (200 mL), DMF (0.4 mL).

  • Conditions : Reflux at 80°C for 6 hours under nitrogen.

  • Workup : Excess SOCl₂ removed via distillation; residue dissolved in dichloromethane, washed with NaHCO₃, and recrystallized from ethanol.

  • Yield : 85% (white solid; m.p. 259–263°C).

Analytical Validation :

  • ¹H NMR (DMSO-d₆): δ 8.75 (s, 1H), 7.53 (s, 1H), 7.25 (s, 1H), 3.91 (s, 3H), 3.89 (s, 3H).

  • IR (KBr): 2963, 1612, 1555 cm⁻¹ (C=O, C-N stretches).

Phosphorus Oxychloride (POCl₃) Method

POCl₃ offers higher regioselectivity for chlorination compared to SOCl₂, particularly for sterically hindered substrates.

Procedure :

  • Reagents : 6,7-Dimethoxyquinazolin-4-one (60 mmol), POCl₃ (250 mL).

  • Conditions : Reflux at 110°C for 4 hours.

  • Yield : 83% (purity >98% by HPLC).

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol involves:

  • Reactants : Anthranilic acid, propionic anhydride, and substituted amines.

  • Conditions : 350W microwave irradiation for 5–10 minutes.

  • Yield : 70–82% (vs. 50–60% for conventional heating).

Advantages :

  • 5x faster reaction kinetics.

  • Reduced side products (e.g., decarboxylation byproducts).

Friedel-Crafts Acylation in Polyphosphoric Acid

One-Pot Synthesis

3,4-Dimethoxyphenylurea reacts with benzoic acid in polyphosphoric acid at 80°C for 6 hours, yielding 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone (73% yield).

Mechanistic Insight :

  • Step 1 : Friedel-Crafts acylation activates the benzene ring.

  • Step 2 : Intramolecular cyclization forms the quinazolinone core.

Characterization :

  • GC-MS : m/z 352 [M+H]⁺.

  • ¹H NMR (CDCl₃): δ 7.89 (s, 1H), 7.45–7.32 (m, 10H), 3.91 (s, 6H).

Demethylation of Methoxy Precursors

HBr-Mediated Demethylation

6,7-Dimethoxyquinazolin-4-one treated with 48% HBr at 120°C for 12 hours yields 6,7-dihydroxyquinazolin-4-one, which is re-methylated selectively.

Selectivity Data :

  • Regioselectivity : 6-O-demethylation favored over 7-O (3:1 ratio).

  • Yield : 84% (off-white crystalline solid).

Boron Tribromide (BBr₃) Demethylation

Low-Temperature Demethylation

BBr₃ in dichloromethane at −78°C selectively removes methyl groups without degrading the quinazolinone core.

Procedure :

  • Reagents : 6,7-Dimethoxyquinazolin-4-one (10 g), BBr₃ (10 eq), CH₂Cl₂.

  • Conditions : −78°C for 1 hour, then 25°C for 4–6 hours.

  • Yield : 80.5% (pale yellow solid).

Base-Promoted Hydrolysis of Chloroquinazolines

KOH-Mediated Hydrolysis

4-Chloro-6,7-dimethoxyquinazoline hydrolyzed with KOH in THF/water (3:1) at 75°C for 24 hours yields 6,7-dimethoxyquinazolin-4-one.

Optimized Conditions :

  • Molar Ratio : Chloroquinazoline:KOH = 1:3.

  • Yield : 91% (yellow solid; m.p. 300–302°C).

  • ¹³C NMR (DMSO-d₆): δ 160.1 (C=O), 148.5 (C6), 144.9 (C7) .

Chemical Reactions Analysis

Types of Reactions: Compound “6,8-dimethoxy-1H-quinazolin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: Where it reacts with oxidizing agents to form oxidized products.

    Reduction: Involves the gain of electrons or hydrogen atoms.

    Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions: The reactions typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. Conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a different product compared to reduction or substitution reactions.

Scientific Research Applications

Compound “6,8-dimethoxy-1H-quinazolin-4-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical syntheses.

    Biology: Plays a role in biochemical assays and studies.

    Medicine: Investigated for its potential therapeutic effects and mechanisms.

    Industry: Utilized in the production of materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism by which compound “6,8-dimethoxy-1H-quinazolin-4-one” exerts its effects involves interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

    Compound A: Shares a similar core structure but differs in functional groups.

    Compound B: Has a similar reactivity profile but different physical properties.

    Compound C: Used in similar applications but has a different mechanism of action.

Uniqueness: Compound “6,8-dimethoxy-1H-quinazolin-4-one” is unique due to its specific combination of functional groups and reactivity, which makes it suitable for particular applications that other similar compounds may not be able to achieve.

This detailed article provides a comprehensive overview of compound “this compound,” covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Q & A

Q. What are the established synthetic routes for 6,8-dimethoxy-1H-quinazolin-4-one?

A widely cited method involves the cyclization of nitrohomoveratric acid (1) with polyphosphoric acid (PPA), followed by treatment with acetic anhydride to form the quinazolinone core . Alternative routes may utilize benzoxazine intermediates or heterocyclic ring closure under acidic conditions. Researchers should validate purity using techniques like HPLC or TLC and confirm structural integrity via NMR and IR spectroscopy .

Q. How is this compound characterized analytically?

Key characterization methods include:

  • NMR Spectroscopy : To confirm methoxy group positions and aromatic proton environments .
  • IR Spectroscopy : For identifying carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and methoxy C-O bonds .
  • Mass Spectrometry (HR-MS) : To verify molecular weight and fragmentation patterns . Consistent spectral data alignment with published benchmarks is critical for reproducibility .

Q. What biological activities are associated with this compound derivatives?

Derivatives exhibit cerebroprotective activity through mechanisms like oxidative stress reduction and anticancer potential via apoptosis induction (e.g., upregulation of Bax protein) . Structure-activity relationship (SAR) studies highlight the importance of methoxy substituents in modulating bioactivity .

Advanced Research Questions

Q. How can heterogeneous catalysts improve the synthesis of this compound?

Heterogeneous solid acid catalysts (e.g., zeolites or sulfated zirconia) enhance reaction efficiency by reducing side products and enabling recyclability . Optimization parameters include catalyst loading (5–10 wt%), solvent selection (e.g., ethanol or DMF), and reaction temperature (80–120°C). Post-reaction analysis should assess catalyst stability via XRD and BET surface area measurements .

Q. How should researchers resolve contradictions in biological activity data for quinazolinone derivatives?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities in test compounds. Strategies include:

  • Dose-Response Replication : Validate activity across multiple concentrations.
  • Metabolite Profiling : Use LC-MS to rule out interference from degradation products.
  • Open Data Practices : Share raw datasets and protocols to facilitate cross-lab validation .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like kinases or receptors. For example, triazole-fused quinazolinones show predicted binding to microbial resistance targets via hydrogen bonding and hydrophobic interactions . Validate predictions with in vitro assays (e.g., enzyme inhibition or cellular uptake studies).

Q. How do stereochemical considerations impact the reactivity of quinazolinone derivatives?

Substituent positioning (e.g., methoxy groups at C6 and C8) influences electronic distribution and steric hindrance, affecting nucleophilic attack sites. X-ray crystallography or NOESY NMR can resolve stereochemical ambiguities in fused-ring systems .

Q. What ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are critical for quinazolinone-based drug candidates?

Key assessments include:

  • Lipophilicity (LogP) : Optimize via methoxy or halogen substituents to balance solubility and membrane permeability.
  • Hepatotoxicity Screening : Use HepG2 cell assays to detect metabolic instability.
  • CYP450 Inhibition : Evaluate potential drug-drug interactions using microsomal enzymes .

Q. Can green chemistry principles be applied to quinazolinone synthesis?

Yes. Strategies include:

  • Solvent-Free Reactions : Mechanochemical grinding or microwave-assisted synthesis.
  • Catalyst Recycling : Reusable catalysts like zinc ferrite nanoparticles reduce waste .
  • One-Pot Syntheses : Minimize purification steps and improve atom economy .

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